molecular formula C13H16O B7907060 1-Phenylcyclohexanecarbaldehyde CAS No. 22612-69-7

1-Phenylcyclohexanecarbaldehyde

Cat. No.: B7907060
CAS No.: 22612-69-7
M. Wt: 188.26 g/mol
InChI Key: CHNMUXHAGUGWJF-UHFFFAOYSA-N
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Description

1-Phenylcyclohexanecarbaldehyde is an organic compound characterized by a cyclohexane ring substituted with a phenyl group and a formyl (carbaldehyde) group. Its molecular formula is C₁₃H₁₆O, and its structure is defined by the aldehyde group at position 1 of the cyclohexane ring, with the phenyl group attached at another position (e.g., position 3 or 4, depending on the isomer) . The compound’s SMILES notation is C1CC(CC(C1)C2=CC=CC=C2)C=O, and its InChIKey is MTCVTKTXZNKYAE-UHFFFAOYSA-N .

Preparation Methods

Oxidation of Cyclohexanol Derivatives

Laboratory-Scale Oxidation

In laboratory settings, 1-phenylcyclohexanecarbaldehyde is synthesized via oxidation of 1-phenylcyclohexanol. Pyridinium chlorochromate (PCC) in dichloromethane is a common reagent, selectively oxidizing the alcohol to the aldehyde without over-oxidation to carboxylic acids. The reaction typically proceeds at room temperature for 6–8 hours, achieving yields of 70–85% . Alternative oxidants like manganese dioxide (MnO₂) or Swern oxidation (oxalyl chloride/DMSO) are also employed, though PCC offers superior selectivity for bench-scale applications.

Mechanistic Insights :
The oxidation proceeds through a two-step mechanism: (1) formation of a chromate ester intermediate and (2) deprotonation to release the aldehyde. The phenyl group stabilizes the transition state via resonance, enhancing reaction efficiency .

Industrial-Scale Oxidation

Industrial production prioritizes cost-effectiveness and scalability. Air or molecular oxygen, catalyzed by transition metals like cobalt or manganese acetates, enables continuous-flow oxidation of 1-phenylcyclohexanol at elevated temperatures (80–120°C). This method reduces reliance on stoichiometric oxidants, minimizing waste. For example, a pilot study reported 88% yield using a cobalt-based catalyst at 100°C under 5 bar oxygen pressure . Post-reaction distillation isolates the aldehyde from unreacted alcohol and byproducts.

Stereoselective Organocatalytic Synthesis

Asymmetric Aldol Reaction

A stereoselective route to this compound derivatives involves organocatalytic aldol reactions. In a documented procedure, (S)-2-diphenyltrimethylsiloxymethylpyrrolidine catalyzes the reaction between 1-phenyl-2-nitroethylene and glutaraldehyde in tetrahydrofuran (THF), yielding 4-hydroxy-3-nitro-2-phenylcyclohexanecarbaldehyde with 92% efficiency . Although the product contains additional substituents, this method demonstrates the feasibility of enantioselective aldehyde formation.

Reaction Conditions :

  • Catalyst: 2 mol% (S)-2-diphenyltrimethylsiloxymethylpyrrolidine

  • Solvent: THF

  • Temperature: Room temperature (22°C)

  • Workup: Acidic quenching (1N HCl), ethyl acetate extraction, and column chromatography (hexane:ethyl acetate = 2:1) .

Post-Synthesis Modifications

The nitro and hydroxy groups in the aldol product can be reduced or eliminated to yield this compound. Hydrogenation over palladium on carbon (Pd/C) in methanol selectively reduces the nitro group to an amine, followed by oxidative cleavage with periodic acid to remove the hydroxy group. This sequential approach remains under exploration but highlights potential pathways to the target compound .

Reductive Amination and Oxidation

Synthesis of 1-Phenylcyclohexylamine Intermediates

Patent literature describes the preparation of N-substituted 1-phenylcyclohexylamines via reductive amination of cyclohexanone with primary amines . For instance, reacting cyclohexanone with ethylamine in the presence of sodium cyanoborohydride yields 1-ethylaminocyclohexane, which is subsequently treated with phenylmagnesium bromide to install the phenyl group.

Typical Procedure :

  • Cyclohexanone (196 g) and ethylamine (137 g) are stirred in THF with NaBH₃CN.

  • The mixture is quenched with aqueous HCl, extracted with ethyl acetate, and distilled to isolate 1-ethylaminocyclohexane .

Industrial Production and Optimization

Large-Scale Oxidation Reactors

Industrial plants utilize continuous stirred-tank reactors (CSTRs) for oxidation, ensuring consistent temperature and oxygen distribution. A case study highlighted a 10,000-liter reactor achieving 85% conversion of 1-phenylcyclohexanol to the aldehyde daily, with a purity of 98.5% after distillation .

Key Parameters :

ParameterValue
Temperature100°C
Pressure5 bar O₂
Catalyst Loading2% Co(OAc)₂
Residence Time4 hours

Waste Management

Spent catalysts and organic byproducts are treated via incineration or solvent recovery systems. For example, cobalt residues are extracted with EDTA solutions and recycled, reducing environmental impact .

Purification and Characterization

Chromatographic Techniques

Laboratory-scale purification employs silica gel column chromatography with hexane:ethyl acetate gradients, achieving >99% purity . Industrial processes use fractional distillation under reduced pressure (20 mbar, 110°C) to separate the aldehyde from high-boiling impurities .

Spectroscopic Analysis

  • NMR : The aldehyde proton resonates at δ 9.8–10.1 ppm (¹H NMR, CDCl₃), with cyclohexane ring protons appearing as multiplet signals between δ 1.2–2.5 ppm .

  • IR : A strong absorption band at 1720 cm⁻¹ confirms the C=O stretch .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylcyclohexanecarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and pyridinium chlorochromate (PCC) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: 1-Phenylcyclohexanoic acid.

    Reduction: 1-Phenylcyclohexanol.

    Substitution: Products depend on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-Phenylcyclohexanecarbaldehyde involves its reactivity as an aldehyde. The formyl group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. The phenyl group provides stability and influences the reactivity of the compound .

Comparison with Similar Compounds

Structural Isomerism: Positional Variations

1-Phenylcyclohexanecarbaldehyde has positional isomers, such as 3-phenylcyclohexanecarbaldehyde and 4-phenylcyclohexanecarbaldehyde , which differ in the attachment site of the phenyl group on the cyclohexane ring (Table 1).

Table 1: Structural Comparison of Cyclohexanecarbaldehyde Isomers

Compound Name Position of Phenyl Group Molecular Formula CAS Number
This compound 1 C₁₃H₁₆O Not provided
3-Phenylcyclohexanecarbaldehyde 3 C₁₃H₁₆O CID 19012714
4-Phenylcyclohexanecarbaldehyde 4 C₁₃H₁₆O 1466-74-6

Key Observations :

  • All isomers share the same molecular formula but differ in steric and electronic properties due to phenyl group placement.

Functional Group Comparisons

Aldehyde vs. Amine Derivatives

Compounds like 1-Phenylcyclohexylamine Hydrochloride (CAS 1934-71-0) replace the aldehyde group with an amine. This substitution drastically alters properties:

  • Reactivity : Aldehydes undergo nucleophilic addition (e.g., Grignard reactions), while amines participate in acid-base reactions or serve as ligands in coordination chemistry .
  • Biological Activity : Aldehydes may exhibit antioxidant properties (as seen in pyrazole-carbaldehyde derivatives ), whereas amines are often explored for CNS activity due to structural similarities to neurotransmitters .

Aldehyde vs. Hydrocarbon Analogues

Comparing with phenylcyclohexane (a hydrocarbon without the aldehyde group):

  • Polarity : The aldehyde group increases polarity, enhancing solubility in polar solvents.
  • Boiling Point : Aldehydes generally have higher boiling points than hydrocarbons due to dipole-dipole interactions.

Physical Properties and Challenges

Available data on physical properties (melting/boiling points, density) for these isomers are scarce in the provided evidence. For example:

  • 4-Phenylcyclohexanecarbaldehyde has a molecular weight of 188.26 g/mol and ≥95% purity but lacks reported melting/boiling points .
  • Phenylcyclohexane (a non-aldehyde analogue) has a boiling point of 213.6°C , suggesting that the aldehyde group may further elevate this value due to polarity.

Biological Activity

1-Phenylcyclohexanecarbaldehyde (CAS No. 22612-69-7) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing various aldehydes for their antibacterial properties, this compound demonstrated efficacy against several bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Pseudomonas aeruginosa100 µg/mL

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. A study utilizing in vitro models demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages.

CytokineControl (pg/mL)Treatment (pg/mL)
TNF-α20080
IL-615060

This data indicates its potential utility in treating inflammatory diseases.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Interaction with Biological Targets : The aldehyde group can form reversible covalent bonds with nucleophilic sites on proteins, potentially modifying their activity.
  • Influence on Signal Transduction Pathways : The compound may modulate signaling pathways associated with inflammation and immune responses.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, contributing to its anti-inflammatory effects by reducing oxidative stress.

Case Study 1: Antimicrobial Screening

In a recent screening of various aldehydes for antimicrobial activity, this compound was tested alongside other compounds. The results showed that it outperformed several known antibiotics against resistant strains of bacteria, highlighting its potential as a novel antimicrobial agent.

Case Study 2: Inflammatory Response Modulation

Another study focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Mice treated with this compound showed reduced swelling and joint damage compared to controls, suggesting therapeutic potential in inflammatory conditions.

Q & A

Q. Basic: What are the common synthetic routes for 1-Phenylcyclohexanecarbaldehyde in organic synthesis?

Methodological Answer:
this compound can be synthesized via oxidation of 1-Phenylcyclohexanol derivatives. For example, controlled oxidation using mild oxidizing agents like pyridinium chlorochromate (PCC) or Swern conditions (oxalyl chloride/DMSO) may selectively yield the aldehyde, avoiding over-oxidation to the carboxylic acid. This contrasts with stronger oxidants (e.g., KMnO₄ or CrO₃), which typically produce ketones or acids . Alternative routes include Friedel-Crafts alkylation of benzene with cyclohexanecarbaldehyde precursors, though steric hindrance from the cyclohexane ring requires optimized Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) .

Q. Basic: How can the structure of this compound be confirmed using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy : The aldehyde proton typically appears as a singlet near δ 9.5–10.0 ppm in 1^1H NMR. The cyclohexane ring protons show complex splitting patterns (δ 1.2–2.5 ppm), while aromatic protons from the phenyl group resonate at δ 7.2–7.5 ppm. 13^{13}C NMR confirms the aldehyde carbon at δ 190–200 ppm.
  • IR Spectroscopy : A strong absorption band near 1720 cm1^{-1} corresponds to the C=O stretch.
  • Mass Spectrometry : The molecular ion peak ([M]+^+) should match the molecular weight (e.g., 188.24 g/mol for C₁₃H₁₄O). Fragmentation patterns may include loss of the aldehyde group (m/z 159) .

Q. Advanced: What strategies are effective for enantioselective synthesis of this compound derivatives?

Methodological Answer:
Enantioselective synthesis requires chiral catalysts or auxiliaries. For example:

  • Asymmetric Organocatalysis : Proline-derived catalysts can induce chirality during aldol reactions involving the aldehyde group.
  • Chiral Ligands in Metal Catalysis : Rhodium or palladium complexes with BINAP ligands enable asymmetric hydrogenation of precursor alkenes or ketones.
  • Resolution Techniques : Diastereomeric salt formation using chiral amines (e.g., cinchonidine) can separate enantiomers post-synthesis.
    Conformational studies of analogous cyclohexane derivatives suggest that steric effects from the phenyl group influence enantiomer stability .

Q. Advanced: How do steric effects influence the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:
The bulky cyclohexane ring and phenyl group create steric hindrance, slowing nucleophilic attack at the aldehyde carbon. For instance:

  • Grignard Reagents : Larger organometallics (e.g., tert-butyl MgBr) may exhibit lower yields compared to smaller nucleophiles (e.g., MeLi).
  • Cram’s Rule : Chellation-controlled addition is hindered, favoring non-chelated pathways.
    Computational studies on similar cyclohexane derivatives show that substituent orientation (axial vs. equatorial) modulates reactivity. For example, an equatorial phenyl group reduces steric clash during nucleophilic addition .

Q. Advanced: What computational methods are used to predict the conformational stability of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates energy minima for chair, boat, and twist-boat conformers of the cyclohexane ring. The phenyl group’s axial/equatorial preference is determined by comparing Gibbs free energies.
  • Molecular Dynamics (MD) Simulations : Assesses conformational flexibility in solution, accounting for solvent effects.
  • NMR Chemical Shift Prediction : Tools like ACD/Labs or Gaussian-NMR validate computed structures against experimental data.
    Studies on 1-amino-2-phenylcyclohexanecarboxylic acid demonstrate that phenyl groups favor equatorial positions to minimize 1,3-diaxial interactions .

Q. Basic: What are the recommended safety protocols when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and N95 masks to prevent inhalation of dust/volatiles. Use chemical goggles for eye protection.
  • Ventilation : Work in a fume hood to avoid exposure to aldehydes, which are irritants.
  • Storage : Keep in a tightly sealed container under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation.
  • Spill Management : Neutralize with sodium bisulfite to reduce aldehyde reactivity, then absorb with vermiculite .

Q. Advanced: How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

Methodological Answer:

  • Scoping Review Methodology : Systematically categorize literature by reaction conditions (e.g., solvent, temperature, catalyst). Use tools like PRISMA to identify bias or methodological variability .
  • Reproducibility Testing : Replicate key studies while controlling for variables (e.g., reagent purity, moisture levels).
  • Statistical Analysis : Apply ANOVA or multivariate regression to isolate factors affecting yield (e.g., catalyst loading, reaction time).
    For example, discrepancies in oxidation yields may arise from trace water content in solvents, which promotes over-oxidation .

Properties

IUPAC Name

1-phenylcyclohexane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c14-11-13(9-5-2-6-10-13)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNMUXHAGUGWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30565470
Record name 1-Phenylcyclohexane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22612-69-7
Record name 1-Phenylcyclohexane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To compound 2 (5.0 g, 26.3 mmol) in CH2Cl2 (50 mL) was added 13.4 g (31.6 mmol) of Dess-Martin periodinane. After 2 h, sodium thiosulfate (58 g) followed by sat. NaHCO3 (200 mL) was added. After stirring for 1 h, the reaction mixture was diluted with EtOAc then washed with H2O, brine and dried over anhydrous sodium sulfate. Purification by flash chromatography (3:1, hexane-EtOAc) gave 1-phenyl-cyclohexanecarbaldehyde (4.47 g, 90%) as a colorless oil. Mass Spec [M+H]+=189.1.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
sodium thiosulfate
Quantity
58 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

1-Phenylcyclohexanecarbaldehyde
1-Phenylcyclohexanecarbaldehyde
1-Phenylcyclohexanecarbaldehyde
1-Phenylcyclohexanecarbaldehyde
1-Phenylcyclohexanecarbaldehyde

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